N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide
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Description
“N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide” is an organic compound with a molecular weight of 426.585 . It belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound includes an amide group, a cyano group, and a thiophene ring. These groups give the compound unique properties.Physical And Chemical Properties Analysis
This compound has a molecular weight of 426.585 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Organic Synthesis and Molecular Interactions
Research focuses on the synthesis and characterization of compounds related to N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide, exploring their molecular structures through advanced techniques. For instance, Karabulut et al. (2014) prepared a related compound by acylation, followed by detailed characterization using NMR, elemental analysis, and X-ray diffraction. This study emphasized the influence of intermolecular interactions on molecular geometry, specifically how crystal packing and dimerization affect dihedral angles and rotational conformations of aromatic rings (Karabulut et al., 2014).
Antitumor and Antimicrobial Applications
Another significant area of application is in the development of antitumor and antimicrobial agents. Shams et al. (2010) synthesized heterocyclic compounds derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, demonstrating their high antitumor activity through in vitro screenings against various human cancer cell lines. This research highlights the potential of these compounds in cancer therapy (Shams et al., 2010). Additionally, Shams et al. (2011) explored the synthesis of novel antimicrobial dyes and their precursors based on related compounds, showing significant activity against tested organisms, suggesting their potential in dyeing and textile finishing with antimicrobial properties (Shams et al., 2011).
Material Science and Catalysis
In material science and catalysis, Xu et al. (2018) utilized a related compound for chemodivergent and redox-neutral annulations via Rh(III)-catalyzed C-H activation, showcasing a novel methodological approach in organic synthesis. This study presents an innovative pathway for coupling reactions under acid-controlled conditions, contributing to the advancement of synthetic methodologies (Xu et al., 2018).
properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-20-11-7-5-10(6-8-11)15(19)18-16-13(9-17)12-3-2-4-14(12)21-16/h5-8H,2-4H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPIVQSQMPIYNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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